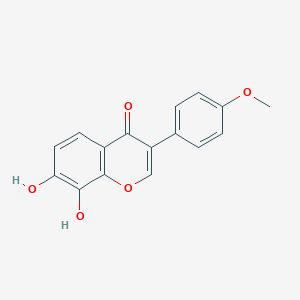

7,8-Dihydroxy-4'-methoxyisoflavone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7,8-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(14(12)18)6-7-13(17)15(16)19/h2-8,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXIJJURUIXRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420499 | |

| Record name | Retusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37816-19-6 | |

| Record name | 7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37816-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Elucidation of 7,8 Dihydroxy 4 Methoxyisoflavone

Methodologies for Isolation from Complex Natural Matrixes

The isolation of 7,8-Dihydroxy-4'-methoxyisoflavone from its natural sources, such as Maackia amurensis, Dalbergia retusa, and Centaurea spinosa, involves a series of extraction and chromatographic procedures designed to separate it from a multitude of other plant metabolites. nih.gov The general workflow commences with the extraction of the plant material using organic solvents of varying polarities.

A common initial step involves the use of a non-polar solvent like n-hexane to remove lipids and other non-polar constituents from the crude plant material. Following this "defatting" process, the plant material is typically extracted with a more polar solvent, such as methanol (B129727) or ethanol, to solubilize the isoflavones and other polar compounds.

The resulting crude extract is then subjected to a variety of chromatographic techniques to achieve separation and purification. These methods exploit the different physicochemical properties of the compounds present in the extract, such as their polarity, size, and affinity for a stationary phase.

Common Chromatographic Techniques Employed:

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. Silica gel is a commonly used stationary phase, and the separation is achieved by eluting the column with a gradient of solvents with increasing polarity. For instance, a gradient of n-hexane and ethyl acetate (B1210297) might be used to separate compounds based on their polarity.

Sephadex LH-20 Chromatography: This technique is often used for further purification. Sephadex LH-20 is a size-exclusion chromatography resin that separates molecules based on their size. It is particularly effective in separating flavonoids from other classes of compounds.

Preparative Thin-Layer Chromatography (PTLC): PTLC is a high-resolution technique used for the final purification of the isolated compound. The compound of interest is applied as a band onto a TLC plate, and after development, the band corresponding to the desired compound is scraped off and the compound is eluted with a suitable solvent.

The following interactive table summarizes a typical isolation scheme for a related isoflavone (B191592), which illustrates the general principles applied in the isolation of 7,8-Dihydroxy-4'-methoxyisoflavone.

| Step | Technique | Stationary Phase/Solvent System | Purpose |

| 1 | Solvent Extraction | n-hexane, followed by ethyl acetate and methanol | Initial extraction and separation based on polarity. |

| 2 | Column Chromatography | Silica gel with a gradient of organic solvents (e.g., n-hexane:ethyl acetate) | Fractionation of the crude extract. |

| 3 | Preparative Thin-Layer Chromatography (PTLC) | Silica gel with an appropriate solvent system | Final purification of the isolated compound. |

Historical Context of Structural Characterization

The structural elucidation of flavonoids, including isoflavones, has a rich history that has paralleled the development of spectroscopic techniques. While the exact first isolation and characterization of 7,8-Dihydroxy-4'-methoxyisoflavone are not readily detailed in recent literature, a significant milestone in its structural characterization can be traced back to the early 1980s.

A 1981 publication by P.K. Agrawal and R.P. Rastogi in the journal Heterocycles provided a survey of ¹³C NMR data for a wide range of flavonoids. This work was instrumental in establishing the characteristic chemical shifts for the carbon atoms in the isoflavone skeleton, which greatly aided in the structural confirmation of newly isolated compounds. The data presented in this and similar studies from that era would have been generated using early-generation NMR spectrometers, which were significantly less powerful than today's instruments.

The structural determination at that time would have relied heavily on a combination of techniques:

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the basic flavonoid skeleton and the oxygenation pattern based on the absorption maxima.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the number and arrangement of protons in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon framework of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

The combination of data from these techniques allowed chemists to piece together the structure of 7,8-Dihydroxy-4'-methoxyisoflavone, confirming the positions of the two hydroxyl groups on the A-ring and the methoxy (B1213986) group on the B-ring of the isoflavone core.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

Modern structural elucidation of natural products like 7,8-Dihydroxy-4'-methoxyisoflavone relies on a suite of advanced and powerful analytical techniques that provide unambiguous structural information with high sensitivity and resolution.

Advanced Spectroscopic Techniques:

Modern NMR spectroscopy is the cornerstone of structural elucidation. Beyond simple 1D ¹H and ¹³C NMR, a variety of two-dimensional (2D) NMR experiments are routinely employed to establish the complete connectivity of the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons in the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. researchgate.netsdsu.edunih.govlibretexts.orgyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show through-space correlations between protons that are close to each other, which can help in determining the stereochemistry of the molecule.

The following table provides hypothetical ¹³C NMR data for 7,8-Dihydroxy-4'-methoxyisoflavone, based on typical values for isoflavonoids.

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | ~154 |

| C-3 | ~123 |

| C-4 | ~175 |

| C-4a | ~118 |

| C-5 | ~115 |

| C-6 | ~119 |

| C-7 | ~145 |

| C-8 | ~148 |

| C-8a | ~150 |

| C-1' | ~124 |

| C-2', C-6' | ~130 |

| C-3', C-5' | ~114 |

| C-4' | ~160 |

| -OCH₃ | ~55 |

Advanced Chromatographic Techniques:

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the confirmation of known compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique that separates the components of a mixture using high-performance liquid chromatography (HPLC) and then detects them using a mass spectrometer. This allows for the determination of the molecular weight of each component as it elutes from the column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In LC-MS/MS, a specific ion from the MS is selected and then fragmented to produce a characteristic fragmentation pattern. This pattern can be used as a "fingerprint" to identify the compound with a high degree of confidence. The fragmentation of isoflavones often involves retro-Diels-Alder (RDA) reactions, which provide valuable structural information about the A and B rings.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system to an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they are separated. This is particularly useful for the analysis of unstable or minor components in a mixture.

The combination of these advanced spectroscopic and chromatographic methods provides a powerful toolbox for the unambiguous identification and structural confirmation of 7,8-Dihydroxy-4'-methoxyisoflavone in complex natural extracts.

Biosynthesis of 7,8 Dihydroxy 4 Methoxyisoflavone

General Isoflavonoid (B1168493) Biosynthetic Pathways

The journey to 7,8-dihydroxy-4'-methoxyisoflavone begins with the general phenylpropanoid pathway, a fundamental route in plants for the synthesis of a vast array of secondary metabolites. frontiersin.orgfrontiersin.orgnih.gov This pathway starts with the amino acid L-phenylalanine. frontiersin.orgnih.gov Through the sequential action of three key enzymes—phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)—L-phenylalanine is converted into p-coumaroyl-CoA. frontiersin.orgfrontiersin.orgnih.gov This activated molecule serves as a critical branch point, directing metabolic flow towards various classes of compounds, including flavonoids and isoflavonoids. frontiersin.orgnih.gov

The formation of the isoflavonoid backbone is the defining step that distinguishes this class of compounds. Isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme, catalyzes the key aryl migration reaction, shifting the B-ring from the 2-position to the 3-position of the C-ring of a flavanone (B1672756) precursor. nih.govencyclopedia.pubnih.gov This reaction produces a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govnih.gov Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the core isoflavone structure. frontiersin.orgnih.gov

Enzymatic Transformations in Isoflavonoid Production

The creation of 7,8-dihydroxy-4'-methoxyisoflavone from the basic isoflavone skeleton involves specific modifications orchestrated by specialized enzymes. These enzymes, primarily O-methyltransferases and hydroxylases, are responsible for the final structural decorations that confer unique biological activities to the molecule.

Role of O-Methyltransferases and Hydroxylases

O-methyltransferases (OMTs) play a pivotal role in the biosynthesis of many isoflavonoids by adding a methyl group to a hydroxyl group, a reaction that can alter the compound's solubility, stability, and biological function. frontiersin.orgfrontiersin.org In the context of 7,8-dihydroxy-4'-methoxyisoflavone, an O-methyltransferase is responsible for the methylation of a hydroxyl group on the B-ring, leading to the 4'-methoxy configuration. Specifically, 2-hydroxyisoflavanone 4′-O-methyltransferase (HI4′OMT) can methylate the 4'-hydroxyl group of the 2-hydroxyisoflavanone intermediate. nih.govnih.gov This methylation can be a crucial step in the pathway leading to various 4'-methoxyisoflavonoids. nih.govnih.gov

Hydroxylases are another critical class of enzymes in isoflavonoid biosynthesis. These enzymes, often belonging to the cytochrome P450 superfamily, introduce hydroxyl groups at specific positions on the isoflavonoid scaffold. nih.govscispace.com The biosynthesis of 7,8-dihydroxy-4'-methoxyisoflavone necessitates the action of hydroxylases to introduce the hydroxyl groups at the 7 and 8 positions of the A-ring. For instance, isoflavone 3'-hydroxylase is a known enzyme that adds a hydroxyl group to the 3' position of the B-ring of formononetin (B1673546). wikipedia.org While the specific hydroxylases for the 7 and 8 positions in the formation of this particular isoflavone are not explicitly detailed in the provided context, their involvement is biochemically essential. The enzymatic hydroxylation of isoflavonoids at various positions has been demonstrated, highlighting the capability of microbial and plant enzymes to perform such reactions. nih.gov

Precursor Compounds and Metabolic Intermediates in the Pathway

The biosynthetic pathway to 7,8-dihydroxy-4'-methoxyisoflavone is a stepwise process involving several key precursor compounds and metabolic intermediates. The journey begins with the flavanone liquiritigenin , which is formed from the general phenylpropanoid pathway. nih.govresearchgate.net

The key steps and intermediates are as follows:

Liquiritigenin is converted to 2,7,4'-trihydroxyisoflavanone (B1247573) by the action of isoflavone synthase (IFS). nih.gov

The intermediate 2,7,4'-trihydroxyisoflavanone can then be methylated at the 4'-position by 2-hydroxyisoflavanone 4′-O-methyltransferase (HI4′OMT) to yield 2-hydroxy-7-hydroxy-4'-methoxyisoflavanone . nih.gov

Subsequent dehydration of this intermediate by 2-hydroxyisoflavanone dehydratase (HID) would lead to the formation of formononetin (7-hydroxy-4'-methoxyisoflavone). frontiersin.orgnih.gov

Alternatively, the dehydration of 2,7,4'-trihydroxyisoflavanone yields daidzein (B1669772) (7,4'-dihydroxyisoflavone). nih.gov Daidzein can then be methylated to formononetin. researchgate.net

To arrive at 7,8-dihydroxy-4'-methoxyisoflavone, the intermediate formononetin would need to undergo hydroxylation at the 8-position, and another hydroxylation may occur at the 7-position if not already present. The precise sequence of these final hydroxylation and methylation steps can vary between plant species.

The following table summarizes the key enzymes and their roles in the biosynthesis leading towards 7,8-dihydroxy-4'-methoxyisoflavone.

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. frontiersin.orgnih.gov |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. frontiersin.orgnih.gov |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. frontiersin.orgfrontiersin.orgnih.gov |

| Chalcone (B49325) synthase | CHS | Condenses p-coumaroyl-CoA with malonyl-CoA to form chalcone. frontiersin.orgfrontiersin.org |

| Chalcone isomerase | CHI | Isomerizes chalcone to a flavanone (e.g., liquiritigenin). encyclopedia.pubfrontiersin.org |

| Isoflavone synthase | IFS | Catalyzes the aryl migration to form a 2-hydroxyisoflavanone. nih.govnih.govencyclopedia.pub |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone to an isoflavone. frontiersin.orgnih.govnih.gov |

| 2-hydroxyisoflavanone 4′-O-methyltransferase | HI4′OMT | Methylates the 4'-hydroxyl group of 2-hydroxyisoflavanones. nih.govnih.gov |

| Hydroxylases | - | Introduce hydroxyl groups at specific positions. nih.govnih.gov |

Chemical Synthesis and Derivatization of 7,8 Dihydroxy 4 Methoxyisoflavone

Strategies for De Novo Chemical Synthesis of Isoflavone (B191592) Scaffolds

The foundational structure of isoflavones can be built from simpler chemical precursors through several reliable synthetic routes. These de novo syntheses are essential for producing isoflavones that may be difficult to isolate from natural sources or for creating novel analogues.

A prevalent strategy for constructing the isoflavone scaffold involves the intermediacy of chalcones and flavanones. core.ac.uk Chalcones, which are open-chain flavonoids, serve as key precursors for the synthesis of numerous heterocyclic compounds, including isoflavones. core.ac.uk

The general process begins with the synthesis of a chalcone (B49325) derivative through a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone (B1666503) and a benzaldehyde. For the synthesis of 7,8-dihydroxy-4'-methoxyisoflavone, this would typically involve a 2',3',4'-trihydroxyacetophenone derivative and 4-methoxybenzaldehyde. The resulting chalcone can then be isomerized to the corresponding flavanone (B1672756) under basic conditions. core.ac.ukmdpi.com The crucial step is the subsequent conversion of the flavanone or the chalcone itself into the isoflavone structure, which is achieved through an oxidative rearrangement. nih.gov For instance, the synthesis of 7,8-methylenedioxy-4'-methoxyisoflavone has been successfully achieved starting from 2'-hydroxy-3',4'-methylenedioxy-4-methoxychalcone, which passes through a flavanone intermediate before rearrangement. researchgate.netunigoa.ac.in

Table 1: Key Reactions in Chalcone/Flavanone Route

| Step | Reaction Type | Reactants Example | Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Substituted Acetophenone + Substituted Benzaldehyde | Chalcone |

| 2 | Isomerization/Cyclization | Chalcone | Flavanone |

An alternative and widely used pathway to isoflavones is the deoxybenzoin (B349326) route. hud.ac.uk This method involves the construction of a 2-hydroxy-deoxybenzoin (a diphenyl ketone derivative) as the key intermediate. This precursor already contains the C6-C3-C6 carbon framework of the isoflavone.

The synthesis can begin with the Friedel-Crafts acylation of a protected phenol (B47542) (like 2,3-dimethoxyphenol) with a substituted phenylacetic acid or its derivative. mdpi.com Another approach is the Hoesch reaction, which condenses a phenol with a phenylacetonitrile, such as reacting 2-methylresorcinol (B147228) with (2-fluorophenyl)acetonitrile in the presence of boron trifluoride etherate and HCl gas to produce a deoxybenzoin intermediate. researchgate.net Once the deoxybenzoin is obtained, cyclization to form the chromone (B188151) ring of the isoflavone is typically achieved by reacting it with a one-carbon electrophile. Common reagents for this step include N,N-dimethylformamide (DMF) in the presence of a catalyst like phosphorous oxychloride (Vilsmeier-Haack reaction) or using ethyl formate. core.ac.uk

The oxidative rearrangement is a pivotal transformation in isoflavone synthesis, particularly from chalcone or flavanone intermediates. This reaction facilitates the characteristic 1,2-aryl migration, where the B-ring of the flavonoid precursor moves from carbon-2 to carbon-3 of the heterocyclic C-ring, distinguishing isoflavones from flavones.

A classic reagent used to effect this rearrangement is thallium(III) nitrate (B79036) (TTN). nih.gov When a chalcone is treated with TTN in a solvent like methanol (B129727), it induces an oxidative rearrangement to form the isoflavone. This method has been applied to the synthesis of various isoflavones, although the high toxicity of thallium reagents has prompted the search for alternatives. nih.gov Thallium(III) acetate (B1210297), sometimes with a catalytic amount of perchloric acid, is also effective for converting flavanones to isoflavones. researchgate.netunigoa.ac.in The reaction proceeds through a flavanone intermediate, which undergoes the aryl migration to yield the final isoflavone product.

Table 2: Comparison of Oxidative Rearrangement Reagents

| Reagent | Substrate | Key Features |

|---|---|---|

| Thallium(III) Nitrate (TTN) | Chalcone | Effective, but highly toxic. nih.gov |

| Thallium(III) Acetate (TTA) | Flavanone | Used with a catalytic acid. researchgate.netunigoa.ac.in |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

To explore and optimize the biological activities of 7,8-dihydroxy-4'-methoxyisoflavone, chemists synthesize a variety of analogues and derivatives. These modifications are part of structure-activity relationship (SAR) studies, which aim to identify the key structural features (pharmacophores) responsible for a compound's effects. hud.ac.uk

The synthesis of these derivatives often starts from a common isoflavone core or a late-stage intermediate. Modifications can be made to any of the three rings (A, B, or C) of the isoflavone scaffold. For example, SAR studies on the related 7,8-dihydroxyflavone (B1666355) have shown that the 7,8-dihydroxy group on the A-ring is often crucial for its biological activity. nih.gov Synthetic efforts may therefore focus on modifying the B-ring, for instance, by introducing different substituents (e.g., hydroxyl, methoxy (B1213986), or halogen groups) at various positions to see how this impacts activity. researchgate.netnih.gov The synthesis of isoflavone hybrids, where the core structure is linked to other pharmacologically active moieties like 1,2,3-triazoles or benzodiazepines, represents another advanced strategy to discover compounds with novel or enhanced properties. hud.ac.uk

Structure Activity Relationships Sar in 7,8 Dihydroxy 4 Methoxyisoflavone Research

Significance of Hydroxylation Patterns on Bioactivity

The number and position of hydroxyl groups on the isoflavone (B191592) skeleton are critical determinants of their biological effects. nih.gov These groups can act as hydrogen bond donors, influencing how the molecule interacts with protein receptors and enzymes. drugdesign.org

The presence of an ortho-dihydroxy (catechol) group on ring A, as seen in 7,8-dihydroxy-4'-methoxyisoflavone, is a significant feature for certain biological activities. This arrangement is known to be crucial for the inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. czu.cznih.gov For instance, studies have identified ortho-dihydroxyisoflavones as effective antibacterial compounds. nih.gov The 7,8-dihydroxy substitution, in particular, has been associated with a shift from competitive to irreversible inhibition of tyrosinase, likely through covalent adduct formation with copper in the active site.

Research has shown that isoflavones with hydroxyl groups at the C-7 and C-8 positions can effectively inhibit the production of leukotriene B4 (LTB4) in human neutrophils, highlighting their anti-inflammatory potential. researchgate.net Furthermore, the antibacterial activity of isoflavones is significantly influenced by the hydroxylation pattern. A study on various isoflavones demonstrated that 7,8,4'-trihydroxyisoflavone (B1683512) (demethylretusin) exhibited notable antibacterial activity. nih.gov The presence of ortho-dihydroxy groups is thought to enhance bioactivity compared to their precursor isoflavones, daidzein (B1669772) and genistein (B1671435). mdpi.com This enhancement is attributed to the increased potential for interaction with biological targets and the ability to scavenge free radicals. mdpi.com

| Compound | Key Structural Feature | Observed Bioactivity | Reference |

|---|---|---|---|

| 7,8-Dihydroxy-4'-methoxyisoflavone | 7,8-dihydroxy group on Ring A | Potent inhibitor of 5-lipoxygenase | czu.cz |

| 7,8,4'-Trihydroxyisoflavone (Demethylretusin) | 7,8-dihydroxy group on Ring A | Significant antibacterial activity | nih.gov |

| Ortho-hydroxydaidzein (OHD) and Ortho-hydroxygenistein (OHG) | Ortho-dihydroxy groups | Enhanced bioactivity compared to precursors | mdpi.com |

The substitution pattern on ring B also profoundly impacts the biological activity of isoflavones. The presence of a hydroxyl group at the 4'-position is a common feature among many biologically active isoflavones and is often considered important for various effects. mdpi.com For instance, the 4'-hydroxyl group is crucial for the antibacterial activity of many isoflavones. mdpi.com

In the context of antioxidant activity, the presence of a hydroxyl group at the 4'-position of ring B, often in conjunction with other hydroxyl groups, can significantly enhance radical scavenging capabilities. mdpi.com However, the specific positioning of hydroxyl groups on ring B can lead to differential effects. For example, a 3',4'-dihydroxy pattern on ring B is a strong determinant for antioxidant and 5-LOX inhibitory activity. nih.govresearchgate.net

| Structural Feature on Ring B | Influence on Bioactivity | Reference |

|---|---|---|

| 4'-hydroxyl group | Important for antibacterial activity | mdpi.com |

| 4'-hydroxyl group | Contributes to antioxidant activity | mdpi.com |

| 3',4'-dihydroxy group | Determinant for 5-LOX inhibition | researchgate.net |

Impact of Methoxy (B1213986) Substitutions on Biological Efficacy

The replacement of a hydroxyl group with a methoxy group can significantly alter the biological properties of an isoflavone. mdpi.com Methoxy groups are less polar than hydroxyl groups and cannot act as hydrogen bond donors, which can affect the molecule's interaction with biological targets. mdpi.com However, methoxylation can also increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes. mdpi.com

In the case of 7,8-dihydroxy-4'-methoxyisoflavone, the methoxy group at the 4'-position distinguishes it from its trihydroxy counterpart, 7,8,4'-trihydroxyisoflavone. This modification can influence its metabolic stability and bioavailability. mdpi.com While hydroxylation is generally linked to antioxidant activity, methoxylation can sometimes diminish this effect. acs.org Conversely, certain methoxy substitutions have been shown to enhance anti-inflammatory and cytotoxic effects. For example, a C4'-methoxy group can enhance anti-inflammatory effects, and a C7-methoxy substitution can increase cytotoxicity. mdpi.com The presence of both methoxy and adjacent hydroxyl groups can also lead to complex effects on the molecule's stereospecificity and bioactivity. mdpi.com

General Principles of Structural Similarity and Bioactivity Prediction

The principle of structural similarity is a cornerstone of medicinal chemistry and drug design, suggesting that molecules with similar structures are likely to exhibit similar biological activities. drugdesign.org This principle guides the synthesis of analogs of a newly discovered active compound to explore its SAR and identify more potent or selective drug candidates. drugdesign.org

By analyzing the effects of specific structural modifications, such as the addition or removal of hydroxyl or methoxy groups at different positions on the isoflavone scaffold, researchers can build predictive models for bioactivity. For instance, the presence of hydroxyl groups, particularly in an ortho-dihydroxy arrangement, is a strong indicator of antioxidant and certain enzyme inhibitory activities. nih.govnih.gov Conversely, the introduction of methoxy groups can modulate these activities and influence properties like membrane permeability. mdpi.com

Metabolism and Biotransformation of Isoflavonoids in Research Models

In Vitro Metabolic Studies (e.g., Liver Microsomes, Rumen Fluid)

In vitro models, such as liver microsomes and rumen fluid, provide controlled environments to investigate the specific metabolic reactions that isoflavonoids undergo. These studies have been crucial in identifying the initial steps of biotransformation and the enzymes responsible.

Liver Microsomes

Human liver microsomes are a key tool for studying Phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions primarily catalyzed by cytochrome P450 (CYP450) enzymes. acs.orgacs.org Studies have shown that human liver microsomes can metabolize various isoflavones. acs.orgnih.gov For instance, the isoflavone (B191592) formononetin (B1673546) is converted to several hydroxylated derivatives, including 6,7-dihydroxy-4'-methoxyisoflavone, 7,8-dihydroxy-4'-methoxyisoflavone , and 7,3'-dihydroxy-4'-methoxyisoflavone, by human liver microsomes. acs.orgnih.gov The production of these metabolites is largely attributed to the activity of the CYP1A2 isoform. acs.org Similarly, biochanin A undergoes 4'-O-demethylation to genistein (B1671435) and is also metabolized into other hydroxylated products by various CYP450 isoforms. acs.orgnih.gov

The metabolism of glycitein (B1671905) has also been investigated using both rat and human liver microsomes. nih.gov Human liver microsomes converted glycitein into six different metabolites, with 8-hydroxy-glycitein and 6-hydroxy-daidzein being the primary products. nih.gov Research has also demonstrated that liver microsomes are involved in the demethylation and hydroxylation of formononetin and biochanin A. acs.org These in vitro findings highlight the significant role of hepatic enzymes in the initial biotransformation of dietary isoflavones. acs.orgnih.gov

| Isoflavone | In Vitro System | Key Metabolites Identified | Primary Enzymes Implicated |

| Formononetin | Human Liver Microsomes | 6,7-dihydroxy-4'-methoxyisoflavone, 7,8-dihydroxy-4'-methoxyisoflavone , 7,3'-dihydroxy-4'-methoxyisoflavone, Daidzein (B1669772) | CYP1A2, CYP2C91, CYP2A6, CYP2D61, CYP2C19 |

| Biochanin A | Human Liver Microsomes | Genistein, Other hydroxylated metabolites | CYP1A2, CYP2E1, CYP2C91, CYP2C19, CYP2D61 |

| Glycitein | Human Liver Microsomes | 8-hydroxy-glycitein, 6-hydroxy-daidzein | Not specified |

| Daidzein | Human Liver Microsomes | 6,7,4′-trihydroxyisoflavone, 7,3′,4′-trihydroxyisoflavone, 7,8,4′-trihydroxyisoflavone, and dihydroxylated metabolites | Not specified |

| Genistein | Human Liver Microsomes | Six hydroxylated products | Not specified |

Rumen Fluid

In ruminant animals, the rumen is the primary site for the metabolism of dietary compounds, including isoflavones. mdpi.com In vitro studies using rumen fluid have provided valuable insights into the microbial transformations that occur in this unique environment. These studies typically involve incubating isoflavone extracts with rumen fluid collected from fistulated animals and analyzing the subsequent changes in compound concentrations over time. nih.govnih.govoup.com

Research has shown that isoflavones like daidzein and genistein are extensively metabolized by the rumen microbiota. nih.govresearchgate.net The diet of the animal can influence the rate of this metabolism, with a concentrate-rich diet leading to faster degradation of daidzein and genistein compared to a hay-based diet. nih.govnih.gov A primary metabolite formed from daidzein in the rumen is equol (B1671563), a compound with greater estrogenic activity. nih.govresearchgate.net Equol production typically begins after 3 to 6 hours of incubation and peaks at around 12 hours. nih.gov Interestingly, higher concentrations of isoflavones in the incubation medium can inhibit the activity of the rumen microflora, leading to decreased equol production. nih.govnih.gov

The metabolism of formononetin and biochanin A has also been studied in bovine rumen fluid. oup.com Formononetin is demethylated to daidzein, which is then further converted to equol. oup.com Biochanin A is primarily metabolized to genistein. oup.com

| Isoflavone | Diet of Rumen Fluid Donor | Incubation Time (hours) | Key Metabolic Events |

| Daidzein & Genistein | Concentrate-rich | 0-24 | Faster metabolism compared to hay diet. |

| Daidzein & Genistein | Hay | 0-24 | Greater equol production compared to concentrate-rich diet. |

| Soybean Extract | Hay or Concentrate-rich | 3-6 | Onset of equol production. |

| Soybean Extract | Hay or Concentrate-rich | ~12 | Peak rate of equol production. |

| Formononetin | Alfalfa hay | 0-24 | Decline in formononetin concentration, formation of daidzein and equol. |

| Biochanin A | Alfalfa hay | 0-24 | Decline in biochanin A concentration, formation of genistein. |

Biotransformation by Gut Microbiota in Gastrointestinal Models

The gut microbiota plays a pivotal role in the biotransformation of isoflavones that are not absorbed in the small intestine and subsequently reach the colon. unimore.it These microbial transformations are essential for the absorption, bioavailability, and biological activity of isoflavones. unimore.it In vitro fermentation models using human fecal inocula are commonly employed to simulate the metabolic activities of the gut microbiota. helsinki.fihelsinki.fi

The structural differences among isoflavones, such as the number and position of hydroxyl and methoxyl groups, influence the types of reactions they undergo by intestinal bacteria. unimore.it A well-documented example is the metabolism of daidzein, which can be converted to either the more estrogenic metabolite S-equol or the less estrogenic O-desmethylangolensin (O-DMA) via distinct microbial pathways. unimore.it The production of these metabolites varies significantly among individuals, which is largely attributed to differences in their gut microbiota composition. unimore.it

Studies have identified specific bacterial species involved in isoflavone metabolism. For instance, certain lactic acid bacteria (LAB) and bifidobacteria can transform glycosylated isoflavones into their more bioavailable aglycone forms, such as daidzein, genistein, and glycitein. mdpi.com Some LAB strains can further metabolize these aglycones into compounds like dihydrodaidzein (B191008) (DHD), O-DMA, and dihydrogenistein (B190386) (DHG). mdpi.com The bacterium Bacillus subtilis Roh-1, screened from fermented soybean paste, has been shown to convert daidzein into various ortho-dihydroxyisoflavones and glycitein. nih.gov

The metabolism of glycitein by human gut microflora has also been investigated, revealing several putative metabolites including dihydroglycitein and dihydro-6,7,4'-trihydroxyisoflavone. acs.org These findings underscore the critical role of the gut microbiota in determining the ultimate biological effects of dietary isoflavones. unimore.it

Identification and Characterization of Metabolites

The identification and characterization of isoflavone metabolites are crucial for understanding their biological activities. Advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), have been instrumental in this process. helsinki.fiucdavis.edunih.gov

Studies analyzing human urine after isoflavone consumption have identified a diverse range of metabolites. helsinki.fihelsinki.fi For soy isoflavones like daidzein, genistein, and glycitein, the most abundant urinary metabolites are often their reduced forms, such as isoflavanones, α-methyldeoxybenzoins, and isoflavans. helsinki.fihelsinki.fi Metabolites with additional hydroxyl and/or methoxy (B1213986) groups, or their reduced counterparts, have also been identified, though typically at lower concentrations. helsinki.fihelsinki.fi

In a comprehensive study on the metabolism of biochanin A, a total of 43 metabolites were identified in rats, 22 in liver microsomes, and 18 in intestinal flora incubations. nih.gov The major biotransformation pathways included oxidation, demethylation, hydrogenation, hydrolysis, and various conjugation reactions (glucuronidation, sulfonation, methylation, and acetylation). nih.gov

The biotransformation of 8-hydroxydaidzein by a recombinant E. coli expressing an O-methyltransferase from Streptomyces peucetius resulted in the production of two novel methoxy-isoflavones: 7,4'-dihydroxy-8-methoxy-isoflavone and 8,4'-dihydroxy-7-methoxy-isoflavone. genscript.com

The following table lists some of the identified metabolites of various isoflavones from different research models.

| Parent Isoflavone | Research Model | Identified Metabolites |

| Formononetin | Human Liver Microsomes | 6,7-dihydroxy-4'-methoxyisoflavone, 7,8-dihydroxy-4'-methoxyisoflavone , 7,3'-dihydroxy-4'-methoxyisoflavone, Daidzein |

| Daidzein | Human Gut Microbiota | Dihydrodaidzein (DHD), S-Equol, O-desmethylangolensin (O-DMA) |

| Genistein | Human Gut Microbiota | Dihydrogenistein (DHG), 6'-hydroxy-O-desmethylangolensin (6'-OH-O-DMA) |

| Glycitein | Human Gut Microbiota | Dihydroglycitein, Dihydro-6,7,4'-trihydroxyisoflavone, 6-O-methyl-equol, Daidzein |

| Biochanin A | Rat (in vivo), Liver Microsomes, Intestinal Flora | Genistein, numerous oxidized, demethylated, hydrogenated, hydrolyzed, and conjugated metabolites |

| 8-Hydroxydaidzein | Recombinant E. coli | 7,4'-dihydroxy-8-methoxy-isoflavone, 8,4'-dihydroxy-7-methoxy-isoflavone |

Analytical Methodologies for Research on 7,8 Dihydroxy 4 Methoxyisoflavone

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 7,8-Dihydroxy-4'-methoxyisoflavone from other related compounds and matrix components. The choice of technique often depends on the required resolution, speed, and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of isoflavones. tandfonline.comufrgs.br It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material. For isoflavones like 7,8-Dihydroxy-4'-methoxyisoflavone, reversed-phase columns, such as C18, are most commonly used. tandfonline.comufrgs.br

The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple flavonoids within a single run. tandfonline.comufrgs.br For instance, a mobile phase consisting of a mixture of an aqueous solvent (often with a modifier like formic or acetic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. ufrgs.br

In a study isolating a glycoside of the target compound, preparative HPLC (prep-HPLC) was used to obtain the pure substance from a plant extract, demonstrating the scalability of the technique from analytical to preparative purposes. asianpubs.org

Table 1: Example of HPLC Conditions for Isoflavone (B191592) Analysis This table presents typical conditions for the analysis of isoflavones, which are applicable for the analysis of 7,8-Dihydroxy-4'-methoxyisoflavone.

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | ufrgs.br |

| Mobile Phase | A: Water with 0.1% Formic Acid | ufrgs.br |

| B: Acetonitrile with 0.1% Formic Acid | ufrgs.br | |

| Elution | Gradient | ufrgs.br |

| Flow Rate | 0.4 - 1.0 mL/min | ufrgs.br |

| Detection | UV, 260 nm | ufrgs.br |

| Temperature | 40°C | ufrgs.br |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. rsc.org UPLC systems operate at higher pressures and are highly effective for separating complex mixtures of phytochemicals, including isomeric isoflavones. rsc.org The technique is often coupled with mass spectrometry (UPLC-MS) for comprehensive structural characterization. rsc.org A binary solvent system, such as 0.02% aqueous formic acid and methanol (B129727), with a gradient elution program at an elevated column temperature (e.g., 55 °C), can be employed for efficient separation. rsc.org

Spectrometric Detection and Characterization

Following chromatographic separation, spectrometric detectors are used to identify and quantify the eluted compounds.

Mass Spectrometry (MS), including GC-MS and LC-MS

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of isoflavones. researchgate.net It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common approach for isoflavone analysis. The eluent from the HPLC or UPLC system is directed into the mass spectrometer. core.ac.uk Electrospray ionization (ESI) is a frequently used soft ionization technique that can easily generate quasi-molecular ion peaks (like [M-H]⁻ in negative mode or [M+H]⁺ in positive mode), which helps in determining the molecular weight. rsc.orgrsc.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is crucial for distinguishing between isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires the analytes to be volatile and thermally stable. Since isoflavones are generally non-volatile, a derivatization step is necessary. nih.govnih.gov The hydroxyl groups are typically converted to their trimethylsilyl (B98337) (TMS) derivatives. nih.govnih.gov In a study on the biotransformation of daidzein (B1669772), the TMS-derivative of the related compound 7,8-ortho-dihydroxyisoflavone (7,8,4'-trihydroxyisoflavone) was identified by GC-MS, showing a retention time of 25.1 minutes and a specific mass spectrum. nih.gov This methodology is directly applicable to the analysis of 7,8-Dihydroxy-4'-methoxyisoflavone.

Photo Diode Array (PDA) Detection

A Photo Diode Array (PDA) detector, also known as a Diode Array Detector (DAD), is a type of UV-Visible spectrophotometer that acquires an entire spectrum simultaneously. tandfonline.com When coupled with HPLC or UPLC, it provides three-dimensional data (absorbance, wavelength, and retention time). core.ac.uk This is highly advantageous for several reasons: it allows for the determination of the optimal detection wavelength for maximum sensitivity, helps in assessing peak purity by comparing spectra across a single chromatographic peak, and aids in the identification of compounds by matching their UV spectrum with that of a known reference standard or a spectral library. tandfonline.com Isoflavones typically exhibit characteristic UV absorption maxima, which facilitates their identification. tandfonline.com

Application in Biological Matrices and Plant Extracts for Research Studies

The analytical methodologies described are routinely applied to detect and quantify 7,8-Dihydroxy-4'-methoxyisoflavone and its metabolites in complex samples for research purposes.

Plant Extracts: The initial discovery and isolation of isoflavones often involve the screening of plant extracts. For example, a glycosylated derivative of 7,8-Dihydroxy-4'-methoxyisoflavone was isolated from the aerial parts of Limoniastrum feei using column chromatography and prep-HPLC. asianpubs.org LC-MS/MS is a powerful tool for the rapid profiling and tentative identification of dozens of metabolites, including isoflavones, in plant extracts without the need for isolating each compound. d-nb.info

Biological Matrices: Studying the metabolism and pharmacokinetics of isoflavones requires their analysis in biological samples such as plasma, urine, or in vitro fermentation broths. helsinki.fithegoodscentscompany.com GC-MS and LC-MS are the primary techniques for identifying metabolites in these matrices. helsinki.fi For instance, the biotransformation of daidzein by Bacillus subtilis from fermented soybean paste to produce hydroxylated derivatives like 7,8-ortho-dihydroxyisoflavone was monitored using GC-MS and NMR. nih.govnih.gov Similar methods can be applied to track the metabolic fate of 7,8-Dihydroxy-4'-methoxyisoflavone in research studies.

Table 2: Summary of Analytical Techniques and Their Applications This interactive table summarizes the primary uses of each analytical technique in the study of 7,8-Dihydroxy-4'-methoxyisoflavone.

| Technique | Primary Application | Sample Type(s) | Key Advantages | Reference(s) |

| HPLC | Separation & Quantification | Plant Extracts, Formulations | Robust, reliable, scalable (prep-HPLC) | tandfonline.comufrgs.brasianpubs.org |

| UPLC | High-Resolution Separation | Plant Extracts, Biological Fluids | Fast, high resolution, high sensitivity | rsc.orgrsc.org |

| LC-MS/MS | Identification & Structural Elucidation | Plant Extracts, Biological Fluids | High specificity, structural information | core.ac.uknih.govd-nb.info |

| GC-MS | Identification & Quantification (with derivatization) | Biological Fluids, Fermentation Broths | High sensitivity for certain metabolites | nih.govnih.govhelsinki.fi |

| PDA/DAD | Peak Identification & Purity Assessment | Plant Extracts, Formulations | Provides UV spectral data, confirms identity | tandfonline.comcore.ac.uk |

Future Directions and Research Gaps for 7,8 Dihydroxy 4 Methoxyisoflavone

Elucidation of Novel Molecular Mechanisms of Action

While initial research has identified some of the biological activities of 7,8-dihydroxy-4'-methoxyisoflavone, a comprehensive understanding of its molecular mechanisms is still lacking. Future studies will need to move beyond broad descriptions of its antioxidant and anti-inflammatory effects to pinpoint the specific cellular pathways and molecular targets it modulates.

Key areas for investigation include its potential interactions with various enzymes and receptors. For instance, some isoflavones are known to interact with estrogen receptors, and determining the binding affinity and functional activity of 7,8-dihydroxy-4'-methoxyisoflavone at these receptors is a critical next step. Furthermore, its impact on key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/AKT/mTOR and NF-κB pathways, warrants detailed exploration. chem960.com Techniques like transcriptomics, proteomics, and metabolomics will be invaluable in generating a systems-level understanding of the cellular response to this compound.

A structural activity relationship (SAR) study on the related compound 7,8-dihydroxyflavone (B1666355) has highlighted the critical role of the 7,8-dihydroxy groups for its agonistic activity. nih.gov Investigating whether this holds true for 7,8-dihydroxy-4'-methoxyisoflavone and how the 4'-methoxy group influences its activity will be crucial.

Exploration in Advanced Preclinical Disease Models

To date, much of the research on 7,8-dihydroxy-4'-methoxyisoflavone has been conducted using in vitro cell cultures. While these studies provide valuable initial data, it is imperative to transition to more complex preclinical disease models that better mimic human physiology and pathology. This will allow for a more accurate assessment of the compound's therapeutic potential and its pharmacokinetic and pharmacodynamic properties.

The selection of appropriate animal models will be critical. For example, to investigate its potential neuroprotective effects, transgenic mouse models of neurodegenerative diseases could be employed. Similarly, its anti-cancer properties could be evaluated in patient-derived xenograft (PDX) models, which are known to be more predictive of clinical outcomes than traditional cell line-derived xenografts. These advanced models will provide crucial information on the compound's efficacy, optimal dosing, and potential for translation to human clinical trials.

Development of Targeted Analogues with Enhanced Specificity

Building on a deeper understanding of its molecular mechanisms and structure-activity relationships, the development of targeted analogues of 7,8-dihydroxy-4'-methoxyisoflavone represents a promising avenue for future research. The goal of this synthetic effort would be to create new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

For example, medicinal chemists could design and synthesize derivatives with modifications to the isoflavone (B191592) backbone to optimize its interaction with a specific molecular target. This could involve the addition or modification of functional groups to increase binding affinity or alter its solubility and metabolic stability. A study on 7,8-dihydroxyflavone derivatives found that the addition of a 4'-dimethylamino group increased its agonistic activity on the TrkB receptor. nih.gov Similar strategies could be applied to 7,8-dihydroxy-4'-methoxyisoflavone.

These novel analogues would then undergo rigorous in vitro and in vivo testing to assess their improved therapeutic properties. This iterative process of design, synthesis, and testing is fundamental to the development of new and more effective therapeutic agents.

| Research Area | Key Objectives | Potential Methodologies |

| Molecular Mechanisms | - Identify specific molecular targets. - Elucidate effects on key signaling pathways. - Determine structure-activity relationships. | - Transcriptomics, Proteomics, Metabolomics - Receptor Binding Assays - Kinase Activity Assays - Molecular Modeling |

| Preclinical Models | - Evaluate efficacy in relevant disease models. - Determine pharmacokinetic and pharmacodynamic profiles. | - Transgenic Animal Models - Patient-Derived Xenograft (PDX) Models - In vivo Imaging |

| Analogue Development | - Synthesize derivatives with enhanced potency and specificity. - Improve pharmacokinetic properties. | - Medicinal Chemistry - Structure-Based Drug Design - High-Throughput Screening |

Q & A

Q. What synthetic routes are recommended for 7,8-Dihydroxy-4'-methoxyisoflavone, and how is purity validated?

The synthesis of structurally analogous isoflavones, such as 7,8-methylenedioxy-4′-methoxyisoflavone, involves cyclization of chalcone intermediates using thallium(III) acetate and catalytic perchloric acid . For purity validation, reversed-phase HPLC coupled with LC-MS or LC-NMR is critical. These hyphenated techniques enable real-time structural confirmation and quantification, as demonstrated in the identification of isoflavones in Belamcanda chinensis .

Q. How is the structure of 7,8-Dihydroxy-4'-methoxyisoflavone confirmed using spectroscopic methods?

Structural elucidation relies on 1D/2D NMR (e.g., , , HSQC, HMBC) and mass spectrometry. For example, LC-NMR and LC-MS were used to resolve hydroxylation patterns in isoflavones, distinguishing between 5,6,7-trihydroxy and 7,8-dihydroxy derivatives . Absolute configurations are determined via CD spectroscopy or comparison with literature data, as seen in studies of geranylated isoflavones .

Q. What safety protocols are essential for handling 7,8-Dihydroxy-4'-methoxyisoflavone in laboratory settings?

Safety Data Sheets (SDS) for similar isoflavones (e.g., 7-methoxyisoflavone) indicate risks of skin/eye irritation (GHS07) and respiratory irritation (H335). Mandatory precautions include:

- Use of fume hoods (P271) and PPE (gloves, goggles, masks) .

- Emergency measures: Rinse skin with water (P302+P352) and ensure respiratory support if inhaled (P304+P340) .

Advanced Research Questions

Q. How do researchers address discrepancies in reported bioactivities of 7,8-Dihydroxy-4'-methoxyisoflavone across studies?

Contradictory results, such as antiparasitic vs. cytotoxic effects, require scrutiny of experimental parameters:

- Cell models : Antiparasitic activity against Leishmania major (IC = 12.5 µg/mL) used promastigotes, while cytotoxicity (CC = 50 µg/mL) was tested on murine macrophages .

- Assay conditions : Variations in exposure time, metabolite stability (e.g., demethylation in hepatic microsomes ), and solvent systems (DMSO vs. aqueous buffers) can alter outcomes.

Q. What structural modifications influence the pharmacological activity of this compound?

- Hydroxylation position : 7,8-dihydroxy substitution enhances antioxidant capacity compared to 5,7-dihydroxy derivatives, as seen in neuroprotection studies against cerebral ischemia .

- Glycosylation : O-glucosylation (e.g., 7-O-β-D-glucoside) reduces bioavailability but increases water solubility, requiring metabolic activation for efficacy .

Q. What in vitro models are suitable for studying its neuroprotective mechanisms?

- Cerebral ischemia-reperfusion models : Primary neuronal cultures exposed to oxygen-glucose deprivation (OGD) can assess inhibition of ROS and inflammatory cytokines (e.g., TNF-α, IL-6) .

- Enzyme inhibition assays : Testing interactions with cytochrome P450 isoforms (e.g., CYP1A2, CYP3A4) clarifies metabolic stability and drug-drug interaction risks .

Q. How do metabolic pathways impact the bioavailability of 7,8-Dihydroxy-4'-methoxyisoflavone?

- Phase I metabolism : Hepatic microsomes hydroxylate the compound at positions 3' or 6, forming metabolites like 3',7-dihydroxy-4'-methoxyisoflavone, which are further demethylated .

- Phase II metabolism : Glucuronidation and sulfation in intestinal cells reduce systemic exposure, necessitating prodrug strategies for therapeutic use .

Methodological Considerations

- Conflict resolution : Cross-validate findings using orthogonal assays (e.g., MTT vs. resazurin for cytotoxicity) and standardized positive controls (e.g., quercetin for antioxidant studies).

- Data reproducibility : Publish full spectral data (NMR, MS) and chromatograms to enable replication, as emphasized in phytochemistry studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.